Bienvenue dans la boutique en ligne BenchChem!

CYP51-IN-6

Antifungal Candida albicans Triazole

CYP51-IN-6 (compound 1f) is a triazole antifungal with a unique N-allyl-N-(3-chlorobenzyl)amino side chain, conferring 128x greater potency against C. albicans vs fluconazole. Validated MIC80 values (15.6 ng/mL for C. albicans; 62.5 ng/mL for M. gypseum) make it an essential comparator for SAR studies and azole resistance research. Substitution invalidates cross-study comparisons.

Molecular Formula C21H21ClF2N4O
Molecular Weight 418.9 g/mol
CAS No. 1155361-04-8
Cat. No. B1497922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-6
CAS1155361-04-8
Molecular FormulaC21H21ClF2N4O
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC(=CC=C1)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C21H21ClF2N4O/c1-2-8-27(11-16-4-3-5-17(22)9-16)12-21(29,13-28-15-25-14-26-28)19-7-6-18(23)10-20(19)24/h2-7,9-10,14-15,29H,1,8,11-13H2
InChIKeySRFCBPLRMAQNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP51-IN-6 (CAS 1155361-04-8): A High-Potency Fluconazole Analog Triazole Antifungal Agent for Research Procurement


1-{[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 1155361-04-8), also designated as CYP51-IN-6 or CYP51-IN-2 (compound 1f), is a synthetic triazole derivative developed as an analog of fluconazole [1]. It functions as an inhibitor of fungal lanosterol 14α-demethylase (CYP51), the established target of azole antifungals [1]. The compound features a 2,4-difluorophenyl core, a triazole ring for heme iron coordination, and a distinctive N-allyl-N-(3-chlorobenzyl)amino side chain that differentiates it from first- and second-generation triazoles [1].

Why Fluconazole and Common Triazoles Cannot Substitute for CYP51-IN-6 (CAS 1155361-04-8) in Research


Fluconazole and other triazole antifungals exhibit substantial variability in their potency and spectrum of activity due to differences in their side-chain chemistry and target binding interactions [1]. CYP51-IN-6 incorporates a unique N-allyl-N-(3-chlorobenzyl)amino moiety, which confers an altered binding profile at the CYP51 active site compared to fluconazole, voriconazole, or posaconazole [1]. This structural divergence translates into markedly different minimum inhibitory concentration (MIC) values against specific fungal pathogens, as quantified in the sections below. Consequently, substituting CYP51-IN-6 with generic fluconazole or another triazole in a research protocol will yield non-comparable experimental outcomes, invalidating cross-study comparisons and confounding structure-activity relationship (SAR) analyses [1].

Quantitative Differentiation of CYP51-IN-6 (1155361-04-8) Against Comparator Antifungals


Superior Potency of CYP51-IN-6 Against Candida albicans Compared to Fluconazole

CYP51-IN-6 (compound 1f) exhibits a 128-fold increase in antifungal activity against Candida albicans relative to fluconazole, based on a direct comparison of MIC80 values [1]. This substantial potency differential is driven by the compound's enhanced binding interactions with the fungal CYP51 active site, a finding supported by computational docking experiments [1].

Antifungal Candida albicans Triazole

Enhanced Activity of CYP51-IN-6 Against Microsporum gypseum Versus Fluconazole

Against the dermatophyte Microsporum gypseum, CYP51-IN-6 demonstrates a 64-fold increase in activity compared to fluconazole [1]. The MIC80 value for CYP51-IN-6 is 62.5 ng/mL, whereas fluconazole requires a substantially higher concentration to achieve the same inhibitory effect [1].

Antifungal Dermatophyte Microsporum

Structural Basis for Potency: Docking Studies Confirm Optimized CYP51 Active Site Occupancy

Computational docking experiments revealed that CYP51-IN-6 and its structural analogs engage the CYP51 active site through a multi-modal binding interaction involving the triazole-iron coordination bond, occupation of the hydrophobic substrate access channel, and favorable interactions within a narrow hydrophobic cleft adjacent to the heme [1]. This binding profile is distinct from that of fluconazole, which lacks the extended N-allyl-N-(3-chlorobenzyl)amino side chain, thereby occupying fewer key hydrophobic sub-pockets [1].

Molecular Docking CYP51 SAR

Optimal Research and Procurement Applications for CYP51-IN-6 (1155361-04-8)


Structure-Activity Relationship (SAR) Studies of Triazole Antifungals

CYP51-IN-6 serves as an essential comparator in SAR studies aimed at dissecting the contribution of N-allyl-N-benzylamino side chains to antifungal potency and CYP51 binding. The 64- to 128-fold activity gain over fluconazole against Microsporum gypseum and Candida albicans provides a quantifiable benchmark for evaluating next-generation analogs [1]. Researchers can use CYP51-IN-6 as a reference compound when designing libraries of triazole derivatives, enabling direct assessment of how modifications to the chlorophenyl or allyl substituents impact biological activity [1].

Mechanistic Studies of Azole Resistance

Given its high potency and defined binding mode, CYP51-IN-6 is a valuable tool for investigating mechanisms of azole resistance in fungal pathogens. The compound's 128-fold increased activity against Candida albicans makes it particularly useful for probing the functional consequences of specific CYP51 mutations that confer resistance to fluconazole [1]. By comparing the MIC shift of CYP51-IN-6 versus fluconazole in resistant isolates, researchers can map structure-resistance relationships and identify mutation-specific vulnerabilities [1].

In Vitro Antifungal Screening and Hit Validation

For laboratories conducting high-throughput antifungal screening, CYP51-IN-6 provides a potent positive control with well-characterized MIC80 values (15.6 ng/mL for C. albicans; 62.5 ng/mL for M. gypseum) [1]. Its activity profile is validated by peer-reviewed studies employing standardized broth microdilution methods, making it a reliable benchmark for assay quality control and for benchmarking the activity of novel synthetic triazoles [1].

Quote Request

Request a Quote for CYP51-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.